molecular formula C14H18N2O2 B1682719 Sunifiram CAS No. 314728-85-3

Sunifiram

Cat. No.: B1682719
CAS No.: 314728-85-3
M. Wt: 246.30 g/mol
InChI Key: DGOWDUFJCINDGI-UHFFFAOYSA-N
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Description

Sunifiram, also known as DM-235, is a synthetic molecule belonging to the family of piperazines. It is a relatively new nootropic compound that has gained attention for its potential cognitive-enhancing properties. This compound is structurally similar to racetam nootropics but is significantly more potent, being approximately 1,000 times stronger than piracetam . It was first synthesized in 2000 by scientists at the University of Firenze in Italy .

Biochemical Analysis

Biochemical Properties

Sunifiram is an AMPAkine drug, acting via AMPA receptors, and exerts anti-amnesiac properties . It interacts with enzymes and proteins involved in glutaminergic neurotransmission . This compound enhances NMDA-dependent signaling via an increase in PKCα phosphorylation .

Cellular Effects

This compound influences cell function by enhancing neuronal signaling up to 1,000nM due to an increase in AMPA receptor phosphorylation . It also impacts cell signaling pathways and gene expression related to cognitive abilities .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It facilitates the release of acetylcholine, the neurotransmitter most closely associated with cognitive ability .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in in vivo studies with oral intake of 0.01-1mg/kg for 7-12 days . Information on the product’s stability, degradation, and long-term effects on cellular function is currently under research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies on rats showed that this compound enhanced performance in learning tasks and even reversed chemically-induced amnesia . No toxicity threshold or serious side effects have been identified, even at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to cognition enhancement. It interacts with enzymes or cofactors involved in glutaminergic neurotransmission . The effects on metabolic flux or metabolite levels are currently under research.

Transport and Distribution

It’s hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently under research. It’s hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Sunifiram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the condensation amidation reaction is N-benzoylpiperazine, an important intermediate in the synthesis of this compound .

Scientific Research Applications

Sunifiram (DM-235) is an experimental nootropic drug showing potential in enhancing cognitive function and treating memory impairments . It is a pyrrolidone derivative, structurally related to piracetam, and was initially developed for neurodegenerative disorders like Alzheimer's disease .

Scientific Research Applications

  • Cognitive Enhancement: this compound has been studied for its potential to improve learning and memory . Preclinical studies suggest it may enhance cognitive function, but clinical trials are needed to confirm its efficacy and safety in humans .
  • Synaptic Function Improvement: Studies on the hippocampal CA1 region in mice indicate that this compound enhances N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) . This enhancement occurs by increasing the phosphorylation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) and NMDA receptors, mediated through calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα) activation .
  • Potential Treatment for Depression: this compound may treat depression . Research indicates that chronic administration of ZSET1446, a derivative of this compound, to OBX mice improved neurogenesis, cognitive performance, and reduced depressive behaviors, possibly through nicotinic acetylcholine receptors .
  • Amnesia Prevention: Animal studies have shown this compound to have antiamnesic effects, with significantly higher potency than piracetam in preventing amnesia induced by scopolamine .

Comparison with Similar Compounds

Sunifiram is structurally similar to other nootropic compounds such as:

This compound’s uniqueness lies in its high potency and its ability to enhance cognitive function through multiple pathways, making it a promising candidate for further research and development.

Biological Activity

Sunifiram, chemically known as DM235, is a novel pyrrolidone derivative and a potent nootropic compound that has garnered attention for its cognitive-enhancing properties. It is structurally related to piracetam, one of the first nootropics discovered. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and relevant research findings.

This compound primarily acts through modulation of the N-methyl-D-aspartate receptor (NMDAR) and enhancement of long-term potentiation (LTP) in the hippocampus. The following key mechanisms have been identified:

  • NMDAR Activation : this compound enhances NMDAR-dependent synaptic function, leading to increased LTP in the hippocampal CA1 region. This effect is dose-dependent, peaking at concentrations around 10 nM .
  • Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Activation : The compound stimulates CaMKII activity, which is crucial for synaptic plasticity and memory formation .
  • Protein Kinase Cα (PKCα) Modulation : this compound increases PKCα phosphorylation, which further contributes to the enhancement of synaptic efficacy and LTP .

Cognitive Enhancements

Numerous studies have demonstrated this compound's potential in improving cognitive deficits:

  • Memory Improvement in OBX Mice : In olfactory bulbectomized (OBX) mice, which model memory impairment similar to Alzheimer's disease, this compound administration significantly improved spatial reference memory and restored hippocampal LTP. The treatment also normalized the phosphorylation levels of key proteins involved in synaptic function .
StudyModelDoseKey Findings
Moriguchi et al. (2013)OBX Mice0.01-1.0 mg/kgImproved memory deficits; restored LTP; enhanced CaMKII and PKCα activity
Gualtieri et al. (2022)Rat AdipocytesVariesIncreased NO production; bell-shaped dose-response curve; involvement of α7 nicotinic receptors

Long-Term Potentiation Studies

In electrophysiological experiments using mouse hippocampal slices, this compound was shown to enhance LTP through the activation of NMDARs and subsequent signaling pathways:

  • Dose-Response Relationship : A bell-shaped curve was observed with maximal LTP enhancement at 10 nM concentration .
  • Inhibition Studies : The effects of this compound were inhibited by specific antagonists like 7-chloro-kynurenic acid, indicating its reliance on glycine-binding sites on NMDARs .

Case Studies and Clinical Implications

While most studies have been conducted in animal models, the implications for human use are significant. The potential therapeutic applications of this compound include:

  • Cognitive Decline in Neurodegenerative Diseases : Given its effects on memory enhancement and synaptic plasticity, this compound may serve as a candidate for treating conditions like Alzheimer's disease.
  • Mood Disorders : Although some studies have suggested limited effects on depressive behaviors in OBX mice, further research is needed to explore its efficacy in mood regulation.

Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWDUFJCINDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400996
Record name Sunifiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314728-85-3
Record name 1-(4-Benzoyl-1-piperazinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314728-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunifiram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunifiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNIFIRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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